JA2131 is a selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase, commonly referred to as PARG. This compound has garnered attention in the field of cancer research due to its ability to modulate DNA damage responses, particularly in the context of replication fork stability and cancer cell survival. JA2131 is derived from the methylxanthine core structure, which is known for its biological activity, particularly in the inhibition of enzymes involved in DNA repair mechanisms.
JA2131 was identified through a chemical library screening aimed at discovering PARG inhibitors. The compound was developed as part of research efforts at the University of Texas MD Anderson Cancer Center, where it was optimized for bioavailability and selectivity against PARG. The discovery process involved structure-based design and extensive testing against various cancer cell lines to evaluate its efficacy and mechanism of action .
JA2131 belongs to a class of compounds known as enzyme inhibitors, specifically targeting the PARG enzyme. This classification is significant as PARG plays a crucial role in the regulation of poly(ADP-ribose) metabolism, which is essential for DNA repair processes. The compound is also categorized under small molecule inhibitors due to its low molecular weight and ability to penetrate cellular membranes.
The synthesis of JA2131 involves multiple steps that typically include the modification of a methylxanthine scaffold. The key synthetic route includes:
The structural modifications are critical for enhancing the binding affinity of JA2131 to PARG. For instance, the introduction of the thiocarbonyl group significantly improves inhibitory potency compared to other analogs lacking this feature .
The molecular structure of JA2131 can be described as follows:
Crystal structures have been resolved at high resolution (up to 1.9 Å), demonstrating how JA2131 binds within the active site of PARG, interacting with key residues that facilitate its inhibitory action .
JA2131 primarily functions through competitive inhibition of PARG, disrupting its enzymatic activity involved in poly(ADP-ribose) catabolism. This inhibition leads to an accumulation of poly(ADP-ribose), which affects various cellular processes related to DNA repair.
The binding interactions include:
JA2131 exerts its biological effects by inhibiting PARG, leading to:
Studies indicate that JA2131 sensitizes cancer cells to radiation-induced DNA damage by impairing their ability to repair single-strand breaks effectively .
JA2131 has significant potential applications in scientific research and therapeutic development:
JA2131 (1,3-dimethyl-8-((2-(morpholino)ethyl)thio)-3,7-dihydro-2H-purine-2,6-dithione) is a selective small-molecule inhibitor targeting poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by PAR polymerases (PARPs). Its inhibition mechanism centers on competitive displacement of the natural substrate ADP-ribose within PARG's catalytic pocket. High-resolution X-ray crystallography (PDB ID: 6OAK) reveals JA2131 binding at the PARG active site, where it engages conserved structural motifs critical for PAR recognition and hydrolysis [1] [6].
The catalytic domain of human PARG features a distinctive "tyrosine clasp" (Tyr795 and Tyr792) and a dynamic "arginine switch" (Arg878). These residues undergo conformational rearrangement upon JA2131 binding:
Table 1: Key Protein Interactions in the PARG-JA2131 Complex
PARG Residue | Interaction Type | JA2131 Moiety | Functional Consequence |
---|---|---|---|
Tyr795 | π-π stacking | Dithione ring | Stabilizes closed tyrosine clasp |
Tyr792 | Hydrophobic packing | Methyl group | Restricts substrate access |
Arg878 | H-bonding | Morpholine oxygen | Mimics ADP-ribose binding |
Asn869 | Van der Waals | Xanthine core | Anchors inhibitor position |
JA2131 exploits inherent flexibility in the PARG substrate-binding pocket through induced-complementarity binding:
Table 2: Conformational Changes Induced by JA2131 Binding
Structural Region | Unliganded PARG Flexibility | JA2131-Bound State | Functional Impact |
---|---|---|---|
Tyrosine clasp (790-800) | High (RMSF* 3.2 Å) | Low (RMSF 1.1 Å) | Substrate exclusion |
Arginine switch loop (875-885) | Moderate (RMSF 2.0 Å) | Low (RMSF 0.8 Å) | Catalytic water displacement |
Catalytic loop (797-810) | High (RMSF 3.5 Å) | Moderate (RMSF 1.9 Å) | Impaired PAR chain threading |
RMSF: Root Mean Square Fluctuation (molecular dynamics metric)
Beyond direct catalytic site competition, JA2131 exerts allosteric effects on distal PAR-binding domains:
Enzyme kinetic analyses demonstrate potent, dose-dependent suppression of PAR degradation:
Table 3: Kinetic Parameters of PARG Inhibition by JA2131
Parameter | PARG Alone | +1 μM JA2131 | +5 μM JA2131 | +10 μM JA2131 |
---|---|---|---|---|
Km (μM, ADP-ribose) | 18.2 ± 2.1 | 38.5 ± 3.3 | 82.7 ± 6.9 | 156.4 ± 12.5 |
Vmax (nmol/min/mg) | 42.3 ± 3.1 | 41.8 ± 2.9 | 40.1 ± 3.0 | 39.5 ± 2.8 |
kcat (s⁻¹) | 0.38 ± 0.03 | 0.37 ± 0.03 | 0.36 ± 0.03 | 0.35 ± 0.03 |
IC₅₀ (μM) | - | 0.40 ± 0.05 | - | - |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7